molecular formula C21H25NO2 B6418199 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide CAS No. 1091150-66-1

3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide

Cat. No. B6418199
CAS RN: 1091150-66-1
M. Wt: 323.4 g/mol
InChI Key: FBQFMZGBHJCNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide, also known as DMPB, is a synthetic compound that has been studied for its potential applications in scientific research. DMPB is a derivative of benzamide and is characterized by a 3,5-dimethyl substitution on the nitrogen atom of the benzamide moiety, as well as a 4-phenyloxan-4-ylmethyl substitution on the benzene ring. DMPB is a highly versatile compound with a wide range of uses in scientific research, ranging from biochemical and physiological experiments to drug development.

Scientific Research Applications

3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide has been widely studied for its potential applications in scientific research. It has been used as a model compound for studying the structure-activity relationships of benzamide derivatives and as a tool for drug development. Additionally, 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide has been used in biochemical and physiological experiments to study the effects of various compounds on cellular processes.

Mechanism of Action

The exact mechanism of action of 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide is not fully understood, but it is thought to act as an agonist of the G protein-coupled receptor GPR55. This receptor is involved in a variety of physiological processes, including pain perception, inflammation, and cell proliferation. It is believed that 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide binds to the GPR55 receptor and activates it, resulting in the desired biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide have been studied extensively. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. Additionally, it has been shown to have a protective effect against oxidative stress and to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide has a number of advantages for use in laboratory experiments. It is a highly versatile compound, with a wide range of potential applications in scientific research. Additionally, it is relatively easy to synthesize and purify, making it an ideal compound for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, its effects on cellular processes may not be as potent as other compounds, and it may not be suitable for use in certain experiments due to its relatively low solubility in water.

Future Directions

The potential future directions for 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide are numerous. One possible direction is to further study its mechanism of action and to explore its potential applications in drug development. Additionally, further research could be conducted to explore its effects on other biochemical and physiological processes. Additionally, further research could be conducted to explore its potential therapeutic applications, such as in the treatment of cancer or other diseases. Finally, further research could be conducted to explore its potential uses in other scientific research applications, such as in biochemistry and physiology.

Synthesis Methods

The synthesis of 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide is relatively simple and can be achieved through a two-step reaction. The first step involves the condensation of 4-phenyloxan-4-ylmethyl acetate with benzamide in the presence of a base, such as potassium carbonate. This reaction yields the desired 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide product. The second step involves the purification of the 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide using column chromatography.

properties

IUPAC Name

3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-16-12-17(2)14-18(13-16)20(23)22-15-21(8-10-24-11-9-21)19-6-4-3-5-7-19/h3-7,12-14H,8-11,15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQFMZGBHJCNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.